2,3,4-Trifluoroaniline

Catalog No.
S703975
CAS No.
3862-73-5
M.F
C6H4F3N
M. Wt
147.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trifluoroaniline

CAS Number

3862-73-5

Product Name

2,3,4-Trifluoroaniline

IUPAC Name

2,3,4-trifluoroaniline

Molecular Formula

C6H4F3N

Molecular Weight

147.1 g/mol

InChI

InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2

InChI Key

WRDGNXCXTDDYBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)F

The exact mass of the compound 2,3,4-Trifluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4-Trifluoroaniline (CAS 3862-73-5) is a highly specialized, liquid-state fluorinated aromatic amine primarily utilized as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs), most notably the fluoroquinolone class of antibiotics such as lomefloxacin. Characterized by its specific 2,3,4-substitution pattern and a boiling point of approximately 174 °C, this compound acts as a regioselective precursor in complex cyclization reactions. Its unique electronic properties and physical state make it highly relevant for procurement teams focused on scalable, high-yield API manufacturing and continuous flow processing .

Substituting 2,3,4-trifluoroaniline with other structural isomers (such as 2,4,5-trifluoroaniline or 3,4,5-trifluoroaniline) or simpler analogs (like 2,4-difluoroaniline) fundamentally alters the regiochemistry of downstream cyclization reactions. Because the Gould-Jacobs reaction relies on the specific open positions of the aniline ring, using an analog will produce an incorrect quinolone core (e.g., 5,6,8-trifluoro instead of 6,7,8-trifluoro). This structural deviation completely prevents the attachment of essential side-chains at the C7 position, rendering generic substitution impossible for the synthesis of 8-fluoro-substituted quinolone antibiotics [1].

Regioselective Cyclization for 6,7,8-Trifluoroquinolone Scaffolds

In the synthesis of advanced fluoroquinolone antibiotics, the substitution pattern of the aniline precursor dictates the final ring structure. 2,3,4-Trifluoroaniline undergoes Gould-Jacobs cyclization exclusively at the unsubstituted C6 position, generating the 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline core. In contrast, using 2,4,5-trifluoroaniline directs cyclization to produce a 5,6,8-trifluoroquinolone architecture. This structural divergence is critical because the 6,7,8-trifluoro core is mandatory for the subsequent C7-nucleophilic substitution required to produce lomefloxacin and related agents [1].

Evidence DimensionQuinolone core regiochemistry
Target Compound Data2,3,4-Trifluoroaniline yields 6,7,8-trifluoroquinolone (provides C7-F leaving group)
Comparator Or Baseline2,4,5-Trifluoroaniline yields 5,6,8-trifluoroquinolone (lacks C7-F leaving group)
Quantified Difference100% shift in available substitution sites (C7 vs C5/C9)
ConditionsGould-Jacobs cyclization with diethyl ethoxymethylenemalonate at elevated temperatures

Securing the 2,3,4-isomer is non-negotiable for synthesizing 8-fluoro-substituted quinolones, as analog substitution fails to provide the necessary C7 leaving group for piperazine attachment.

Liquid-State Processability for Continuous Manufacturing

For industrial-scale pharmaceutical manufacturing, the physical state of precursors significantly impacts reactor feeding and solvent requirements. 2,3,4-Trifluoroaniline possesses a melting point of 14–15 °C, remaining a pumpable liquid at standard ambient temperatures. Conversely, its structural isomer 3,4,5-trifluoroaniline (CAS 163733-96-8) has a melting point of 61–64 °C, existing as a solid that necessitates either pre-melting or dissolution in carrier solvents before reactor introduction .

Evidence DimensionMelting point and ambient physical state
Target Compound Data14–15 °C (Liquid at 25 °C)
Comparator Or Baseline3,4,5-Trifluoroaniline (61–64 °C, Solid at 25 °C)
Quantified Difference~47 °C reduction in melting point
ConditionsStandard ambient temperature and pressure (SATP)

The liquid state of 2,3,4-trifluoroaniline enables direct, solvent-free pumping in continuous flow systems, reducing operational complexity and solvent waste.

C7-Fluorine Activation for Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of fluoroquinolones, the C7 position of the quinolone core must undergo nucleophilic aromatic substitution (SNAr) with cyclic amines. The 6,7,8-trifluoroquinolone intermediate derived from 2,3,4-trifluoroaniline features a highly activated C7-fluorine, flanked by electron-withdrawing fluorines at C6 and C8. If 2,4-difluoroaniline is used as a substitute, the resulting 6,8-difluoroquinolone lacks the C7-fluorine entirely, rendering direct SNAr impossible and requiring complex transition-metal-catalyzed cross-coupling to install the amine [1].

Evidence DimensionSNAr competence at the quinolone C7 position
Target Compound DataDirect SNAr enabled by highly activated C7-F leaving group
Comparator Or Baseline2,4-Difluoroaniline (Requires Pd/Cu-catalyzed cross-coupling due to C7-H)
Quantified DifferenceElimination of transition-metal catalyst requirement
ConditionsReaction with piperazine derivatives in polar aprotic solvents

Using 2,3,4-trifluoroaniline avoids expensive and toxic transition-metal catalysts in the final API synthesis step, streamlining regulatory compliance and reducing cost.

High-Yield Industrial Scalability via Tetrafluorobenzene Ammonolysis

The commercial viability of fluoroaniline precursors heavily depends on their synthesis routes. 2,3,4-Trifluoroaniline can be produced via the direct high-pressure ammonolysis of 1,2,3,4-tetrafluorobenzene (a byproduct of pentafluorobenzene production) in liquid ammonia, achieving isolated yields of up to 91%. In contrast, traditional multi-step syntheses starting from ortho-dichlorobenzene (involving sequential nitration, halogen exchange, and reduction) typically suffer from lower cumulative yields and generate significantly more hazardous waste [1].

Evidence DimensionPrimary synthesis route yield
Target Compound Data~91% yield via direct high-pressure ammonolysis
Comparator Or BaselineTraditional multi-step ortho-dichlorobenzene route (<60% cumulative yield)
Quantified Difference>30% absolute increase in process yield
ConditionsHigh-pressure liquid ammonia reactor vs. multi-step batch processing

The availability of a high-yield, single-step ammonolysis route ensures a more stable, cost-effective supply chain for bulk procurement.

Synthesis of 8-Fluoroquinolone Antibiotics (Lomefloxacin, Rufloxacin)

2,3,4-Trifluoroaniline is the mandatory precursor for lomefloxacin and related 8-fluoroquinolones. Its specific substitution pattern ensures 100% regioselectivity during Gould-Jacobs cyclization, yielding the essential 6,7,8-trifluoroquinolone core. This core provides the critical C7-fluorine leaving group required for catalyst-free nucleophilic aromatic substitution with piperazine derivatives [1].

Continuous Flow Manufacturing of Fluorinated Intermediates

Due to its low melting point (14–15 °C), 2,3,4-trifluoroaniline is ideal for continuous flow reactor systems. Unlike solid isomers such as 3,4,5-trifluoroaniline, it can be pumped as a neat liquid at room temperature, eliminating the need for carrier solvents, reducing reactor volume requirements, and simplifying downstream separation .

Development of Fluorinated Liquid Crystals

Beyond pharmaceuticals, 2,3,4-trifluoroaniline serves as a high-purity building block for synthesizing 2,3,4-trifluorodiphenylacetylene liquid crystal compounds. The compound's scalability via high-yield tetrafluorobenzene ammonolysis ensures a cost-effective supply for materials science applications requiring precise electronic tuning and high-volume procurement[2].

XLogP3

1.5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

3862-73-5

Wikipedia

2,3,4-Trifluoroaniline

Dates

Last modified: 08-15-2023

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